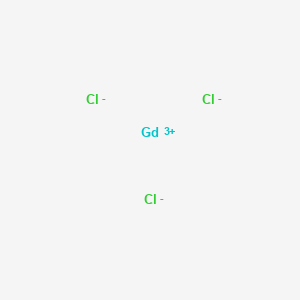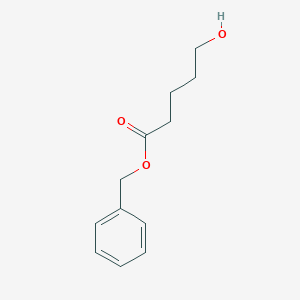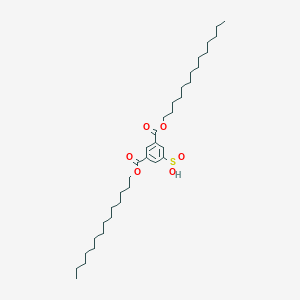
塩化ガドリニウム
説明
Gadolinium chloride is a gadolinium salt where the gadolinium is in its trivalent form, Gd^3+. It is used in various applications, including as a contrast agent in magnetic resonance imaging (MRI) and in scientific research for its unique chemical and physical properties. Gadolinium has been the subject of research due to its potential neurotoxic effects, particularly when free inorganic gadolinium ions are released in patients with kidney disease . The chemistry of gadolinium is complex and involves various interactions with ligands and other chemical species .
Synthesis Analysis
Gadolinium chloride can be used as a starting material for the synthesis of various gadolinium compounds. For instance, a layered gadolinium hydroxychloride (LGdH) was synthesized from an aqueous solution of GdCl3.6H2O, which crystallizes in the orthorhombic structure and can disperse into a stable colloidal nanosheet in an aqueous medium . Additionally, gadolinium phosphate neutron absorbers were synthesized by reacting gadolinium chloride with phosphoric acid, leading to the formation of GdPO4 with a monazite crystal structure upon calcination . Gadolinium hexaboride nanotubes were also synthesized electrochemically in a chloride-fluoride melt using GdCl3 as a precursor .
Molecular Structure Analysis
The molecular structure of gadolinium compounds synthesized from gadolinium chloride varies depending on the synthesis conditions and the reactants used. For example, the LGdH synthesized from GdCl3.6H2O has an orthorhombic crystal structure . The GdPO4 formed from the reaction with phosphoric acid has a monazite crystal structure, which is stable up to high temperatures . The gadolinium hexaboride nanotubes synthesized electrochemically have a unique tubular structure .
Chemical Reactions Analysis
Gadolinium chloride reacts with various ligands to form different gadolinium complexes. For instance, gadolinium(III) complexes with dicarboxylate ligands were prepared, resulting in structures with two- and three-dimensional networks . Gadolinium also forms complexes with nitronyl and imino nitroxide free radicals, which exhibit interesting magnetic and optical properties . The reactivity of gadolinium chloride is also evident in the synthesis of gadolinium carboxylates with trichloroacetic acid, leading to dimeric and tetrameric structures .
Physical and Chemical Properties Analysis
Gadolinium chloride and its derivatives exhibit a range of physical and chemical properties. The colloidal aqueous suspensions of LGdH show potential as MRI contrast agents due to their stability and relaxometry analysis . The neutron absorber GdPO4 is chemically stable and water-insoluble, making it suitable for inclusion in spent nuclear fuel canisters . Gadolinium complexes with dicarboxylate ligands display magnetic properties that vary with temperature, showing weak ferromagnetic or antiferromagnetic interactions . The electrosynthesis of gadolinium hexaboride nanotubes reveals the potential for creating materials with unique electronic properties .
科学的研究の応用
磁気共鳴画像法(MRI)造影剤
塩化ガドリニウムは、MRI造影剤のキレート剤における中心イオンとして使用されます。 ガドリニウムの3価カチオン(Gd^3+)は、MRIスキャンにおけるコントラストを向上させる特性を有しており、医療画像において非常に価値のあるものとなっています 。ただし、毒性を避けるためにキレート化された形態を使用することが重要です。
肝細胞および脾臓毒性研究
科学研究において、塩化ガドリニウムは、肝臓と脾臓に対する毒性効果を研究するために動物に注射されてきました。 これにより、組織中のガドリニウムリン酸カルシウム沈着が観察され、生体システムにおける化合物の挙動に関する知見が得られました 。
ナノ粒子合成
塩化ガドリニウムは、ガドリニウム金属ナノ粒子の合成における前駆体として役立ちます。 これらのナノ粒子は、独自の磁気特性により、電子工学、フォトニクス、医療など、さまざまな分野で重要な用途を有しています 。
光学および磁気共鳴画像法
ドーパントとして、塩化ガドリニウムは、光学および磁気共鳴画像法の両方の用途における造影剤として作用するCdSeナノ粒子の調製に使用されます。 この二重の機能は、高度なバイオイメージング技術において特に役立ちます 。
酸素センシング
塩化ガドリニウムは、Gd-ヘマトポルフィリンモノメチルエーテル(HMME)蛍光体の調製に関与しています。 これらの蛍光体は、さまざまな環境および医療用途において重要な酸素センシングに使用されています 。
生体医用用途
生体医用分野において、塩化ガドリニウムは、キレート剤として使用されます。 常磁性錯体の合成および核磁気共鳴(NMR)研究におけるその役割は、分子間相互作用と構造を理解するために重要です 。
造影剤開発
バイオイメージングの最近の進歩により、塩化ガドリニウムが新しい造影剤の開発に使用されています。 これらの造影剤は、生体適合性の向上、毒性の低減、循環時間の延長を目指しており、医療診断の有効性を高めています 。
マクロファージ阻害
塩化ガドリニウムは、マクロファージ阻害剤としての役割を果たします。 この用途は、マクロファージ活性の調節が、炎症反応と潜在的な治療標的に関する知見を提供できる免疫学的研究において特に関連しています 。
作用機序
Target of Action
Gadolinium chloride primarily targets the calcium-sensing receptor (CaSR) . It acts as an agonist, inducing NLRP3 inflammasome activation in bone marrow-derived macrophages . It also blocks stretch-activated calcium channels and inhibits the increase in intracellular calcium ion concentration in hypotonic-stimulated pulmonary artery smooth muscle cells .
Mode of Action
As a CaSR agonist, gadolinium chloride interacts with its targets by mimicking the action of calcium. This interaction leads to the activation of the NLRP3 inflammasome in macrophages . Additionally, it inhibits stretch-activated calcium channels, thereby preventing the increase in intracellular calcium ion concentration .
Biochemical Pathways
Gadolinium chloride affects several biochemical pathways. It has been suggested that Gd³⁺, as a Ca²⁺ analogue, might perturb mitochondrial Ca²⁺ metabolism, consequently affecting mitochondrial functions . It also influences the proliferation and activation of microglia in the retina after optic nerve crush (ONC), significantly inhibiting the morphological changes of microglia .
Pharmacokinetics
The pharmacokinetics of gadolinium chloride is largely dependent on renal function. Approximately 90% of administered gadolinium-based contrast agents (GBCAs), which include gadolinium chloride, is excreted in the urine within 24 hours in patients with normal renal function . In patients with impaired renal function, the excretion process is prolonged, leading to a longer half-life .
Result of Action
The action of gadolinium chloride results in several molecular and cellular effects. It has been found to cause an elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular Ca²⁺, and both time- and dose-dependent cell death . Furthermore, it can regulate the distribution and morphological change of the retinal microglia and protect the ganglion cells by eliminating M1 microglia selectively .
Action Environment
The action, efficacy, and stability of gadolinium chloride can be influenced by various environmental factors. Moreover, the physiological changes it induces can be affected by the presence of physiological anions such as phosphate and carbonate .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . Gadolinium chloride is a special activator of the calcium-sensing receptor (CaSR) .
Cellular Effects
Exposure of cells to gadolinium chloride has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . Gadolinium chloride has been reported to attenuate liver injury caused by a variety of toxicants .
Molecular Mechanism
Gadolinium chloride provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .
Temporal Effects in Laboratory Settings
Gadolinium chloride has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .
Dosage Effects in Animal Models
In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .
Metabolic Pathways
Gadolinium chloride is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .
Transport and Distribution
Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .
Subcellular Localization
The subcellular localization of gadolinium chloride is not well studied. It is known that gadolinium is retained in tissues long after exposure
特性
IUPAC Name |
trichlorogadolinium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANOSLIBWSCIT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Gd](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; Soluble in water; [Merck Index] | |
| Record name | Gadolinium(III) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10138-52-0 | |
| Record name | Gadolinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GADOLINIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gadolinium chloride (GdCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)


![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

